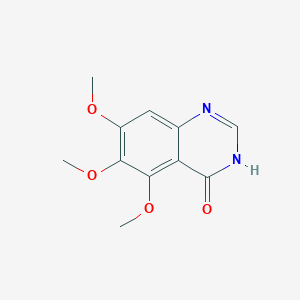

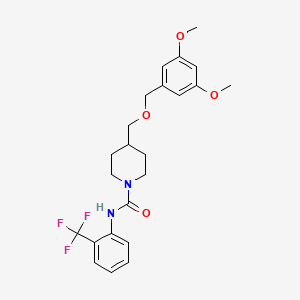

5,6,7-Trimethoxyquinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7-Trimethoxyquinazolin-4(3H)-one is a quinazoline derivative . Quinazolines and their derivatives have been demonstrated to possess antitumor abilities . In particular, N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride has shown anticancer activities against four kinds of cell lines .

Synthesis Analysis

A series of 4-aminoquinazoline derivatives, including 5,6,7-Trimethoxyquinazolin-4(3H)-one, is prepared by the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine .Molecular Structure Analysis

The molecule contains a total of 45 bonds. There are 29 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), 3 ethers (aromatic), and 1 Pyrimidine .Chemical Reactions Analysis

The synthesis of 5,6,7-Trimethoxyquinazolin-4(3H)-one involves a nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine .Physical And Chemical Properties Analysis

The molecular formula of 5,6,7-Trimethoxyquinazolin-4(3H)-one is C18H16F3N3O3 .科学的研究の応用

Antitumor Activity

5,6,7-Trimethoxyquinazolin-4(3H)-one: and its derivatives have shown promising antitumor properties. In a study by Liu et al., a series of 4-aminoquinazoline derivatives were synthesized by nucleophilic substitution reactions. Among them, compounds 6b and 6e exhibited potent inhibitory effects against tumor cells such as PC3, A431, Bcap-37, and BGC823, with IC50 values ranging from 5.8 to 9.8 μM in vitro . These findings suggest its potential as an antitumor agent.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR plays a crucial role in cancer progression. 5,6,7-Trimethoxyquinazolin-4(3H)-one derivatives have been investigated as EGFR inhibitors. They target the ATP-binding site of EGFR, disrupting downstream signaling pathways. These compounds hold promise for cancer therapy, especially in breast cancer and head-and-neck carcinoma .

Plant Chemical Defense

While not extensively studied, quinazolinone derivatives, including 5,6,7-Trimethoxyquinazolin-4(3H)-one , may play a role in plant chemical defense. Controlled hydroxylation of these compounds could enhance their defensive properties without self-toxicity . Further research is needed to explore this intriguing aspect.

Phytochemical Exploration

Given its unique structure, 5,6,7-Trimethoxyquinazolin-4(3H)-one is an interesting target for phytochemical investigations. Researchers can explore its biosynthesis, isolation from natural sources, and potential bioactivities. The IMPPAT database provides valuable information on Indian medicinal plants and their phytochemical constituents .

Chemical Biology and Mechanism Studies

Researchers can investigate the biological targets and mechanisms of action associated with 5,6,7-Trimethoxyquinazolin-4(3H)-one. Understanding its interactions with cellular components, enzymes, and receptors will provide insights into its potential applications.

特性

IUPAC Name |

5,6,7-trimethoxy-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-15-7-4-6-8(11(14)13-5-12-6)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFAHVDBMXMNLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)N=CNC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7-Trimethoxyquinazolin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)

![(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one](/img/structure/B2842887.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842888.png)

![1-(Benzenesulfonyl)-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2842893.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)

![Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2842901.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)